molecular formula C20H20N2O3S2 B2371024 3-(isopropylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide CAS No. 919862-24-1

3-(isopropylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide

Cat. No. B2371024
CAS RN: 919862-24-1
M. Wt: 400.51
InChI Key: BBISSSADIOVQGW-UHFFFAOYSA-N
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Description

3-(isopropylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide, also known as PRT062070, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various diseases.

Scientific Research Applications

Synthesis and Medicinal Chemistry

The chemical compound 3-(isopropylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide, similar to other thiazolyl benzamide derivatives, has been explored extensively in the field of medicinal chemistry and synthetic methodologies. Research efforts have focused on the synthesis of related structures, evaluating their potential as therapeutic agents, and understanding their interactions with biological targets.

  • Microwave Promoted Synthesis : The base-catalyzed direct cyclization of corresponding thioureas with 2-bromoacetone under microwave irradiation has been investigated for the efficient and cleaner synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, which share a core structural similarity with the compound . This method highlights the advantages of microwave irradiation in synthesizing thiazolyl benzamide derivatives, offering a faster and more efficient approach compared to traditional thermal heating methods (Saeed, 2009).

  • Metal-Free Synthesis of Benzothiazoles : A metal- and reagent-free method for synthesizing benzothiazoles and thiazolopyridines has been developed, demonstrating the versatility of thiazole derivatives in pharmaceutical and organic material applications. The method involves a TEMPO-catalyzed electrolytic C–H thiolation, providing a green synthesis approach for compounds related to 3-(isopropylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide (Qian et al., 2017).

  • Supramolecular Gelators : N-(thiazol-2-yl) benzamide derivatives, closely related to the chemical compound in focus, have been synthesized and evaluated for their gelation behavior. This research illuminates the role of methyl functionality and S⋯O interactions in gelation, offering insights into the structural features that facilitate gelation in ethanol/water and methanol/water mixtures. The study underscores the potential of thiazolyl benzamide derivatives in designing supramolecular materials (Yadav & Ballabh, 2020).

  • Antibacterial Agents : Research into novel thiazolepyridine conjugated benzamides has revealed their potential as antibacterial agents. This exploration includes the synthesis of N-phenyl-2-(thiazolo[5,4-b]pyridin-2-yl)benzamides, demonstrating the antimicrobial efficacy of these compounds against strains such as Staphylococcus aureus and Bacillus subtilis. The findings suggest the potential of similar compounds, including 3-(isopropylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide, in the development of new antibacterial therapies (Karuna et al., 2021).

properties

IUPAC Name

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-propan-2-ylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S2/c1-13(2)27(24,25)17-6-4-5-16(11-17)19(23)22-20-21-18(12-26-20)15-9-7-14(3)8-10-15/h4-13H,1-3H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBISSSADIOVQGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(isopropylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide

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